Pentafluoroethyl trifluorovinyl ether

Description

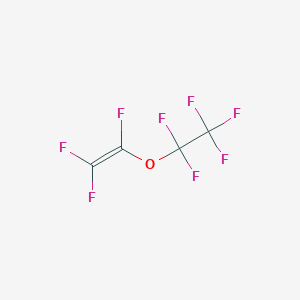

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTYBAOENKSFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Record name | PERFLUORO(ETHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075305 | |

| Record name | Perfluoroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluoro(ethylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the unconfined liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from a point of ignition to source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |

| Record name | PERFLUORO(ETHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10493-43-3 | |

| Record name | PERFLUORO(ETHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(pentafluoroethoxy)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VSV99CMSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Pentafluoroethyl Trifluorovinyl Ether

Abstract: Pentafluoroethyl trifluorovinyl ether (PEVE) is a fully fluorinated ether monomer essential for the synthesis of advanced fluoropolymers. Its molecular architecture, combining a stable pentafluoroethyl group with a reactive trifluorovinyl moiety through an ether linkage, imparts unique properties to the resulting polymers, including exceptional chemical resistance, thermal stability, and low dielectric constants. This guide provides a comprehensive analysis of the molecular structure of PEVE. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside theoretical conformational analysis based on analogous fluorinated structures. We will infer its structural characteristics, predict its spectroscopic signatures, and provide a theoretical framework for its molecular geometry. This guide is intended for researchers, polymer scientists, and professionals in drug development and advanced materials who require a deep understanding of this key fluoromonomer.

Core Molecular Identity and Electronic Profile

Pentafluoroethyl trifluorovinyl ether, also known as perfluoro(ethyl vinyl ether) or PEVE, is identified by the CAS Number 10493-43-3 .[1][2][3][4] Its molecular formula is C₄F₈O , with a molecular weight of 216.03 g/mol .[5][6]

The molecule's IUPAC name is 1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane .[5] This nomenclature precisely describes its connectivity, which consists of three primary functional components:

-

Pentafluoroethyl Group (CF₃CF₂-): A saturated, sterically demanding group where the high electronegativity of the fluorine atoms creates strong, stable C-F bonds and a significant inductive electron-withdrawing effect.

-

Ether Linkage (-O-): Connects the alkyl and vinyl moieties. The oxygen's lone pairs can influence the electronic environment of adjacent atoms, though this effect is modulated by the powerful withdrawing nature of the perfluoro groups.

-

Trifluorovinyl Group (-CF=CF₂): An electron-deficient alkene moiety. The fluorine atoms attached to the sp² carbons make the double bond susceptible to nucleophilic attack and a key site for polymerization reactions.

The cumulative inductive effect of eight fluorine atoms renders the entire molecule highly electron-poor. This electronic profile is central to its chemical behavior, influencing its reactivity as a monomer and the properties of its corresponding polymers.

| Property | Value | Source(s) |

| CAS Number | 10493-43-3 | [1][2][3][4] |

| Molecular Formula | C₄F₈O | [5][6] |

| Molecular Weight | 216.03 g/mol | [5][6] |

| IUPAC Name | 1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane | [5] |

| Boiling Point | 7-8 °C | [6][7] |

| Density | ~1.445 g/cm³ | [6] |

Predicted Spectroscopic Signatures for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular structure determination. While specific experimental data for PEVE is not publicly cataloged, we can predict its spectral characteristics with high confidence based on extensive data from analogous fluoro-organic compounds.

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectrum

¹⁹F NMR is the most powerful technique for analyzing fluorinated molecules due to its high sensitivity and wide chemical shift dispersion. The PEVE molecule (CF₃-CF₂-O-CF=CF₂) contains five magnetically non-equivalent fluorine environments, which would result in five distinct signals in the ¹⁹F NMR spectrum.

-

Signal A (-CF₃): Expected to appear as a triplet due to coupling with the adjacent -CF₂- group (²JFF).

-

Signal B (-CF₂-): Expected to appear as a quartet due to coupling with the -CF₃ group (²JFF). Further, smaller couplings to the vinylic fluorines across the ether oxygen (⁴JFF) may introduce additional fine structure.

-

Signals C, D, E (-OCF=CF₂): The three vinylic fluorines constitute a complex AMX spin system.

-

-OCF= (FC): Expected to be a doublet of doublets, coupling to the geminal FD (²JFF, gem) and the trans FE (³JFF, trans).

-

=CF₂ (FD, cis to O): Expected as a doublet of doublets, coupling to the geminal FC (²JFF, gem) and the cis FE (³JFF, cis).

-

=CF₂ (FE, trans to O): Expected as a doublet of doublets, coupling to the trans FC (³JFF, trans) and the cis FD (³JFF, cis).

-

The expected coupling constant hierarchy is typically: ³JFF (trans) > ³JFF (cis) > ²JFF (geminal).

| Fluorine Environment | Predicted Signal Multiplicity | Estimated Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | Triplet (t) | -80 to -90 |

| -CF₂-O- | Quartet (q) with fine structure | -85 to -95 |

| -O-CF= | Doublet of Doublets (dd) | -115 to -125 |

| =CF₂ (cis to O) | Doublet of Doublets (dd) | -95 to -105 |

| =CF₂ (trans to O) | Doublet of Doublets (dd) | -110 to -120 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would show four distinct carbon signals, each split into complex multiplets due to strong one-bond and two-bond C-F couplings (¹JCF and ²JCF).

-

CF₃-: A quartet due to coupling with three directly attached fluorine atoms (¹JCF).

-

-CF₂-: A triplet due to coupling with two directly attached fluorine atoms (¹JCF).

-

-O-CF=: A doublet due to coupling with the attached fluorine atom (¹JCF).

-

=CF₂: A triplet due to coupling with the two attached fluorine atoms (¹JCF).

Predicted Infrared (IR) Spectrum

The IR spectrum of PEVE is expected to be dominated by intense C-F stretching absorptions.

-

C-F Stretching: A series of very strong, broad absorption bands are predicted in the 1100-1350 cm⁻¹ region, characteristic of perfluorinated alkyl groups.

-

C=C Stretching: The fluorinated alkene double bond stretch is expected to appear as a medium-intensity band around 1780-1800 cm⁻¹ . This frequency is significantly higher than that of non-fluorinated alkenes (~1650 cm⁻¹) due to the influence of the electronegative fluorine atoms.

-

C-O-C Stretching: The ether linkage should produce a stretching band in the fingerprint region, likely near 1000-1100 cm⁻¹ .

Molecular Geometry and Conformational Analysis

The three-dimensional structure of PEVE is dictated by the hybridization of its carbon atoms and the rotational freedom around its single bonds.

-

Trifluorovinyl Group: The atoms of the -CF=CF₂ group are planar, with bond angles around the sp² carbons approximating 120°.

-

Pentafluoroethyl Group: The carbons in this group are sp³ hybridized, with a tetrahedral geometry. The C-C-F and F-C-F bond angles are expected to be close to the ideal 109.5°.

-

Ether Linkage: The C-O-C bond is bent, with an angle predicted to be slightly larger than that in dimethyl ether (~111°) due to the steric bulk of the perfluorinated groups.

Conformational freedom exists around the C-C and C-O single bonds. Rotation around the CF₂-O bond will determine the relative orientation of the ethyl and vinyl groups. Computational studies on similar fluoroethers suggest that multiple stable conformers likely exist, with relatively low energy barriers for interconversion.

Caption: Predicted molecular geometry and key bond parameters for PEVE.

Synthesis and Reactivity Framework

Proposed Synthesis Protocol

Perfluorovinyl ethers are commonly synthesized via the pyrolysis of the sodium salts of 2-alkoxy-perfluoropropionic acids. The commercial availability of the precursor salt, Sodium 2,3,3,3-Tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)propanoate, strongly indicates this is the viable industrial route to PEVE.[8]

Hypothetical Protocol: Synthesis of Pentafluoroethyl Trifluorovinyl Ether

-

Precursor Preparation: The precursor salt, CF₃CF₂OCF(CF₃)COONa, is synthesized by reacting hexafluoropropene oxide (HFPO) with sodium pentafluoroethoxide. The alkoxide attacks the most substituted carbon of the HFPO epoxide ring.

-

Drying: The sodium salt is rigorously dried under high vacuum at elevated temperature (e.g., 110-120 °C) for several hours to remove all traces of water, which would interfere with the pyrolysis.

-

Pyrolysis Setup: The dried, powdered salt is mixed with an inert, dry solid such as sand or glass beads to ensure even heat distribution. The mixture is placed in a pyrolysis tube connected to a vacuum line with a series of cold traps (e.g., -78 °C, Dry Ice/acetone).

-

Decarboxylation: The apparatus is evacuated, and the pyrolysis tube is heated to 220-280 °C. The salt undergoes thermal decarboxylation, eliminating CO₂ and NaF to form the volatile PEVE product.

-

Product Collection: The gaseous PEVE passes through the vacuum line and condenses in the cold trap.

-

Purification: The collected condensate is purified by fractional distillation to yield pure Pentafluoroethyl trifluorovinyl ether (b.p. 7-8 °C).

Caption: Proposed workflow for the synthesis of PEVE.

Reactivity and Applications

The primary utility of PEVE is as a monomer for producing perfluoroalkoxy alkane (PFA) polymers.[9]

-

Polymerization: The electron-deficient trifluorovinyl group is highly reactive. PEVE readily participates in free-radical polymerization, often copolymerized with tetrafluoroethylene (TFE) to create melt-processable fluoropolymers. The bulky pentafluoroethyl ether side chain disrupts the crystalline structure of pure PTFE, lowering the melting point and viscosity, which allows for conventional thermoplastic processing techniques like injection molding and extrusion.

-

Chemical Stability: Once polymerized, the perfluorinated structure provides extraordinary resistance to chemical attack, high thermal stability, and excellent dielectric properties.

-

Peroxide Formation: A critical aspect of its reactivity is the propensity of the ether linkage to form unstable and potentially explosive peroxides upon exposure to air and light.[5] This necessitates careful handling and storage, often with the addition of radical inhibitors.

Conclusion

Pentafluoroethyl trifluorovinyl ether is a molecule defined by the strong electron-withdrawing character of its eight fluorine atoms. This electronic structure dictates its predicted spectroscopic signatures, including a complex ¹⁹F NMR spectrum with five distinct signals and a high-frequency C=C stretching band in its IR spectrum. Its geometry is characterized by a bent C-O-C linkage connecting planar vinyl and tetrahedral ethyl moieties. While a valuable monomer for high-performance PFA polymers, its ether linkage presents a significant safety consideration due to peroxide formation. The analysis presented here, based on established chemical principles, provides a robust framework for understanding the molecular structure of PEVE and underscores the critical need for future experimental studies to validate these predictions.

References

-

PubChem. Perfluoroethyl vinyl ether | C4F8O | CID 82672. National Center for Biotechnology Information. [Link]

-

Warshel Chemical Ltd. Pentafluoroethyl trifluorovinyl ether CAS 10493-43-3. [Link]

-

Chemchart. pentafluoroethyl trifluorovinyl ether (10493-43-3). [Link]

-

Chemcasts. pentafluoroethyl trifluorovinyl ether (CAS 10493-43-3) Properties. [Link]

-

Danish Environmental Protection Agency. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. [Link]

Sources

- 1. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Apollo [store.apolloscientific.co.uk]

- 2. 10493-43-3 CAS Manufactory [m.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Pentafluoroethyl trifluorovinyl ether | 10493-43-3 [chemicalbook.com]

- 5. Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Matrix Scientific [matrixscientific.com]

- 7. warshel.com [warshel.com]

- 8. fluoryx.com [fluoryx.com]

- 9. pentafluoroethyl trifluorovinyl ether (10493-43-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Synthesis of Pentafluoroethyl trifluorovinyl ether

An In-Depth Technical Guide to the Synthesis of Pentafluoroethyl Trifluorovinyl Ether

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of Pentafluoroethyl trifluorovinyl ether (PFE-TFVE), a critical fluoromonomer. The document delves into the core synthetic methodologies, underlying chemical principles, safety protocols, and characterization techniques, grounded in established scientific literature.

Introduction and Strategic Importance

Pentafluoroethyl trifluorovinyl ether (CF₃CF₂OCF=CF₂), also known as Perfluoroethyl vinyl ether (PEVE), is a fluorinated alkene of significant industrial and research interest. Its primary application lies as a comonomer in the production of high-performance fluoropolymers.[1] The incorporation of the pentafluoroethoxy side chain imparts desirable properties to polymers, such as improved flexibility, processability, and low-temperature performance, while maintaining the excellent chemical inertness and thermal stability characteristic of fluoropolymers.

This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that protocols are presented as self-validating systems for reliable and safe execution.

Physicochemical Properties and Hazard Profile

Understanding the physical properties and inherent hazards of PFE-TFVE is paramount for its safe synthesis and handling. It is a colorless, highly flammable gas at room temperature with a boiling point of approximately 7-8°C, and it is heavier than air.[1][2][3]

Table 1: Physicochemical Properties of Pentafluoroethyl Trifluorovinyl Ether

| Property | Value | Source |

| CAS Number | 10493-43-3 | [1][4] |

| Molecular Formula | C₄F₈O | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Boiling Point | 7-8 °C | [1][2][3] |

| Density | ~1.445 g/cm³ | [3] |

| Appearance | Colorless Gas | [5] |

Critical Safety Considerations

The synthesis and handling of PFE-TFVE and its precursors involve significant hazards that demand rigorous safety protocols.

-

Flammability: PFE-TFVE is an extremely flammable gas.[5] All synthetic and handling operations must be conducted in an inert atmosphere, away from ignition sources such as heat, sparks, or open flames.[3]

-

Asphyxiation Risk: As a gas heavier than air, it can displace oxygen in poorly ventilated areas, leading to asphyxiation without warning.[1][5] Work must be performed in a well-ventilated fume hood.

-

Peroxide Formation: Like many ethers, PFE-TFVE can oxidize in the air to form unstable and potentially explosive peroxides.[5] This necessitates storage under inert gas and testing for peroxides before any heating or distillation.

-

Precursor Hazards: Many synthetic routes involve highly toxic and corrosive reagents, such as hydrogen fluoride (HF) or its derivatives. Handling HF requires specialized personal protective equipment (PPE), including Viton or nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[6][7] An HF-specific spill kit and calcium gluconate gel as a first-aid antidote must be readily available.[6][8][9]

Primary Synthetic Methodology: Pyrolysis of a Perfluoroalkoxypropionate Salt

The most established and versatile method for synthesizing perfluoroalkyl vinyl ethers is the thermal decomposition (pyrolysis) of the alkali metal salt of a 2-perfluoroalkoxy-2,3,3,3-tetrafluoropropionic acid.[10] This route offers high yields and a clear mechanistic pathway.

Mechanistic Rationale

The synthesis is a two-stage process: first, the creation of a precursor salt, and second, its thermal decomposition.

-

Precursor Synthesis: The process begins with the nucleophilic ring-opening of hexafluoropropene oxide (HFPO) by the corresponding perfluoroalkoxide. For PFE-TFVE, this would be the pentafluoroethoxide ion (CF₃CF₂O⁻). The attack occurs at the more substituted carbon of the epoxide ring, driven by the electron-withdrawing effect of the trifluoromethyl group. This reaction forms the sodium or potassium salt of 2-(pentafluoroethoxy)-2,3,3,3-tetrafluoropropionic acid.

-

Pyrolysis: The dried carboxylate salt is then heated under vacuum. The reaction proceeds via a concerted mechanism involving the elimination of carbon dioxide and a metal fluoride, resulting in the formation of the desired trifluorovinyl ether. The choice of the alkali metal cation (e.g., K⁺ over Na⁺) can significantly influence the reaction yield.[10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous trifluorovinyl ethers.[10][11] All operations must be conducted in a high-performance fume hood with appropriate safety measures in place.

Part A: Synthesis of Potassium 2-(pentafluoroethoxy)-2,3,3,3-tetrafluoropropionate

-

Reaction Setup: Equip a three-necked, round-bottom flask (material compatible with fluoride ions, e.g., polyethylene or specialized glass) with a mechanical stirrer, a dry ice condenser, and a gas inlet for hexafluoropropene oxide (HFPO).

-

Reagent Preparation: In a separate vessel, prepare a solution of potassium pentafluoroethoxide by carefully reacting pentafluoroethanol with a stoichiometric amount of potassium hydroxide (KOH) in an anhydrous ether solvent (e.g., diethyl ether or DME).

-

HFPO Addition: Cool the alkoxide solution to <30°C. Slowly bubble a known quantity of gaseous HFPO (a toxic, volatile liquid) through the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure full conversion.

-

Isolation: The resulting potassium salt may precipitate from the solution. The solvent is removed under reduced pressure. The solid residue is then thoroughly dried in a vacuum oven over a desiccant like P₂O₅ at elevated temperature (e.g., 110°C) to remove any residual alcohol and water, which are detrimental to the subsequent pyrolysis step.

Part B: Pyrolysis to Pentafluoroethyl Trifluorovinyl Ether

-

Apparatus: Assemble a pyrolysis apparatus consisting of a flask containing the dried salt mixed with an inert material like dry sand (to aid heat transfer), connected to a series of cold traps (the first at ~ -20°C to -30°C to catch less volatile impurities, and the second at -78°C or lower to collect the product). The system must be connected to a high-vacuum pump.

-

Decomposition: Begin heating the flask containing the salt mixture while under high vacuum (e.g., 1-15 Torr). The temperature required is typically in the range of 225-280°C.[10] The pyrolysis can be achieved using a high-temperature oil bath, a sand bath, or carefully with the flame of a Bunsen burner for small-scale preparations.

-

Product Collection: The volatile PFE-TFVE, along with any other volatile byproducts, will pass into the cold traps and condense.

-

Purification: The contents of the -78°C trap constitute the crude product. This liquid can be purified further by fractional distillation at low temperature to yield pure PFE-TFVE. Given its low boiling point (7°C), all manipulations of the liquid product must be performed at or below 0°C.

Table 2: Representative Conditions for Trifluorovinyl Ether Synthesis via Pyrolysis

| Precursor Salt | Cation | Pyrolysis Temp. (°C) | Pressure | Reported Yield | Reference |

| Potassium 2-(2,2,2-Trifluoroethoxy)tetrafluoropropionate | K⁺ | 225-280 | 10-15 Torr | 67% | [10] |

| Potassium 2-(Phenoxy)tetrafluoropropionate | K⁺ | - | Oil Pump Vacuum | 63% | [10] |

| Sodium 2-(2,2,2-Trifluoroethoxy)tetrafluoropropionate | Na⁺ | - | - | 4% | [10] |

Note: The table shows data for analogous compounds, illustrating the general conditions and the critical effect of the cation on yield.

Alternative Synthetic Approaches

While pyrolysis is the dominant method, other strategies have been explored for forming fluorinated vinyl ethers.

Dehalogenation of Halogenated Ether Precursors

This approach involves the synthesis of a saturated perfluoroether containing vicinal halogen atoms (e.g., Cl or Br) which can be subsequently eliminated to form the vinyl double bond.

The key challenge in this route is the synthesis of the haloether precursor, C₂F₅OCFXCF₂X. While zinc dust is a common dehalogenating agent, its efficacy can be limited for some fluorinated substrates. More specialized reagents, such as tris(diethylamino)phosphine (P(NEt₂)₃), have been successfully used for dehalogenating similar highly fluorinated compounds, suggesting a potential application here.[12]

Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

-

Gas Chromatography (GC): Due to its volatility, GC is an ideal method for assessing the purity of PFE-TFVE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for structural elucidation. The spectrum will show characteristic shifts and coupling patterns for the CF₃, CF₂, OCF, and CF₂ groups of the vinyl moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the C=C double bond stretch, typically found in the 1780-1850 cm⁻¹ region for highly fluorinated alkenes.

Conclusion

The synthesis of Pentafluoroethyl trifluorovinyl ether is a technically demanding process that requires expertise in handling hazardous and reactive fluorochemicals. The pyrolysis of the corresponding potassium 2-alkoxy-tetrafluoropropionate salt stands as the most reliable and high-yielding method reported in the literature. A thorough understanding of the reaction mechanism, meticulous attention to experimental detail—particularly the complete drying of the precursor salt—and unwavering adherence to stringent safety protocols are the cornerstones of a successful synthesis. The insights and procedures detailed in this guide provide a robust framework for researchers to produce this valuable fluoromonomer for advanced material development.

References

-

Pentafluoroethyl trifluorovinyl ether - LookChem. LookChem. [Link]

-

What are the safety precautions necessary for working with HF? : r/Chempros. Reddit. [Link]

-

Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem. National Institutes of Health. [Link]

-

The Synthesis of Trifluorovinyl Ethers - Fluorine Notes. Fluorine Notes. [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. Plastics Europe. [Link]

-

(PDF) Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride - ResearchGate. ResearchGate. [Link]

-

Perfluoroalkyl derivatives of nitrogen. Part XXVI. The preparation and rearrangement of polyfluorovinylamines and of trifluoromethyl trifluorovinyl ether - Journal of the Chemical Society C - RSC Publishing. Royal Society of Chemistry. [Link]

-

Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor - Shoichet Lab - University of Toronto. University of Toronto. [Link]

-

Safety data sheet - Th. Geyer. Th. Geyer. [Link]

-

Safe handling of Hydrofluoric acid and Hydrogen fluoride - ETH Zürich. ETH Zürich. [Link]

-

Pentafluoroethyl trifluorovinyl ether - Career Henan Chemical Co. Career Henan Chemical Co. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of Wisconsin-Madison. [Link]

-

Thermal isomerization of trifluoromethyl trifluorovinyl ether to pentafluoropropionyl fluoride | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pentafluoroethyl trifluorovinyl ether - Career Henan Chemical Co. [coreychem.com]

- 3. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Matrix Scientific [matrixscientific.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Pentafluoroethyl trifluorovinyl ether | 10493-43-3 [chemicalbook.com]

- 6. ethz.ch [ethz.ch]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. reddit.com [reddit.com]

- 9. fluoropolymers.eu [fluoropolymers.eu]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Pentafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pentafluoroethyl Trifluorovinyl Ether

Pentafluoroethyl trifluorovinyl ether (CF₃CF₂OCF=CF₂), a key fluorinated monomer, holds a significant position in the development of advanced materials. Its unique structure, combining a pentafluoroethyl group with a trifluorovinyl ether moiety, imparts exceptional properties to the resulting polymers, including high thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable component in the synthesis of specialty fluoroelastomers, membranes, and coatings utilized in demanding environments across the aerospace, automotive, and chemical processing industries. A thorough understanding of its molecular structure and purity, achieved through comprehensive spectroscopic analysis, is paramount for ensuring the quality and performance of these high-performance materials. This guide provides a detailed examination of the spectroscopic data of pentafluoroethyl trifluorovinyl ether, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Correlation

The chemical structure of pentafluoroethyl trifluorovinyl ether dictates its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. Understanding the correlation between the different fluorine and carbon environments within the molecule and their corresponding spectroscopic signals is fundamental to its characterization.

Caption: Molecular Structure of Pentafluoroethyl Trifluorovinyl Ether.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information about the electronic environment of the fluorine and carbon atoms, respectively.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environments

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing distinct signals for fluorine atoms in different positions within the molecule.

Experimental Protocol:

A typical ¹⁹F NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a high-field NMR spectrometer. Chemical shifts are typically referenced to an external standard, such as trichlorofluoromethane (CFCl₃) at 0 ppm.

Predicted ¹⁹F NMR Data:

-

-OCF=CF₂: The three fluorine atoms of the trifluorovinyl group.

-

-CF₂-O-: The difluoromethylene group adjacent to the ether oxygen.

-

-CF₃: The terminal trifluoromethyl group.

The vinylic fluorines are expected to exhibit complex splitting patterns due to geminal and vicinal F-F coupling.

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| F -C=CF₂ (gem) | -115 to -125 | dd | J(F_gem, F_trans) ≈ 110-120; J(F_gem, F_cis) ≈ 50-60 |

| F-C=CF ₂ (cis) | -125 to -135 | dd | J(F_cis, F_trans) ≈ 70-80; J(F_cis, F_gem) ≈ 50-60 |

| F-C=CF ₂ (trans) | -135 to -145 | dd | J(F_trans, F_gem) ≈ 110-120; J(F_trans, F_cis) ≈ 70-80 |

| -O-CF₂ -CF₃ | -85 to -95 | q | ³J(F,F) ≈ 5-10 |

| -CF₂-CF₃ | -80 to -90 | t | ³J(F,F) ≈ 5-10 |

Causality Behind Predicted Shifts: The electron-withdrawing nature of the oxygen atom deshields the adjacent -CF₂- group, shifting it downfield compared to a typical perfluoroalkyl chain. The vinylic fluorines experience a wide range of chemical shifts due to the anisotropic effects of the double bond and through-space interactions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The coupling between carbon and fluorine atoms (¹J(C,F) and ²J(C,F)) can provide further structural confirmation.

Experimental Protocol:

¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. Due to the presence of fluorine, C-F coupling will be observed, leading to splitting of the carbon signals.

Predicted ¹³C NMR Data:

Based on data for similar fluorinated ethers, the following ¹³C NMR chemical shifts and coupling constants can be predicted for pentafluoroethyl trifluorovinyl ether.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| O-C F=CF₂ | 145 - 155 | ddt | ¹J(C,F) ≈ 290-310; ²J(C,F) ≈ 40-50; ²J(C,F) ≈ 20-30 |

| O-CF=C F₂ | 135 - 145 | tdd | ¹J(C,F) ≈ 280-300; ²J(C,F) ≈ 30-40; ³J(C,F) ≈ 5-10 |

| -O-C F₂-CF₃ | 115 - 125 | tq | ¹J(C,F) ≈ 270-290; ²J(C,F) ≈ 30-40 |

| -CF₂-C F₃ | 110 - 120 | qt | ¹J(C,F) ≈ 260-280; ²J(C,F) ≈ 30-40 |

Interpretation: The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C,F)), and the signals are split into multiplets according to the number of attached fluorine atoms. The chemical shifts are influenced by the high electronegativity of the fluorine atoms, resulting in downfield shifts compared to their hydrocarbon analogs.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol:

A gas-phase IR spectrum of pentafluoroethyl trifluorovinyl ether can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is introduced into a gas cell, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Experimental IR Data:

A study on the photo-oxidation of pentafluoroethyl trifluorovinyl ether provides an experimental IR absorption spectrum. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1830 | C=C stretch (vinylic) |

| 1300 - 1100 | C-F stretches |

| 1100 - 1000 | C-O-C stretch (ether) |

Analysis: The strong absorption band around 1830 cm⁻¹ is characteristic of the C=C stretching vibration of the trifluorovinyl group. The broad and intense absorptions in the 1300-1100 cm⁻¹ region are attributed to the various C-F stretching modes within the pentafluoroethyl and trifluorovinyl groups. The C-O-C stretching vibration of the ether linkage typically appears in the 1100-1000 cm⁻¹ region.

Caption: Predicted major fragmentation pathways of pentafluoroethyl trifluorovinyl ether.

Fragmentation Rationale: The C-O and C-C bonds are susceptible to cleavage upon electron ionization. The formation of stable perfluorinated carbocations, such as [C₂F₅]⁺ and [CF₃]⁺, is expected to be favorable. The loss of a fluorine radical from the molecular ion is also a common fragmentation pathway for fluorinated compounds.

Conclusion

The comprehensive spectroscopic analysis of pentafluoroethyl trifluorovinyl ether, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While experimental data for all techniques is not uniformly available, a combination of existing experimental IR data and scientifically grounded predictions for NMR and MS allows for a detailed characterization. This technical guide serves as a valuable resource for researchers and professionals working with this important fluoromonomer, enabling a deeper understanding of its chemical identity and facilitating its effective application in the development of advanced materials.

References

-

PubChem Compound Summary for CID 82672, Perfluoroethyl vinyl ether. National Center for Biotechnology Information. [Link]

-

Products and mechanism of the OH-initiated photo-oxidation of perfluoro ethyl vinyl ether, C₂F₅OCF=CF₂. RSC Publishing. [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF₃OCH₃, CF₃OCF₂H, and CF₃OCF₂CF₂H and Corresponding Alkanes. The Open Physical Chemistry Journal. [Link]

-

Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Perfluoro propyl vinyl ether. PubChem. [Link]

Physical properties of Pentafluoroethyl trifluorovinyl ether

An In-Depth Technical Guide to the Physical Properties of Pentafluoroethyl Trifluorovinyl Ether

Authored by: A Senior Application Scientist

Introduction

Pentafluoroethyl trifluorovinyl ether (PEVE), registered under CAS Number 10493-43-3, is a fluorinated ether of significant interest in materials science and polymer chemistry.[1][2][3][4] Its structure, featuring a pentafluoroethyl group linked via an ether oxygen to a trifluorovinyl group, imparts a unique combination of properties. This perfluorinated monomer is utilized as a chemical intermediate, particularly in the synthesis of specialized fluoropolymers.[4] The presence of the vinyl group allows for polymerization, while the extensive fluorination confers chemical inertness, low surface energy, and thermal stability to the resulting materials.

This guide provides a comprehensive overview of the core physical properties of PEVE, grounded in established experimental methodologies and theoretical principles. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for its safe handling, application, and characterization.

Molecular Structure and Core Identifiers

The fundamental properties of any chemical compound are a direct consequence of its molecular structure. PEVE's structure is the key to understanding its behavior.

-

Chemical Name: 1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane[1]

-

Common Synonyms: Perfluoro(ethyl vinyl)ether, PEVE[5]

The molecule consists of a C2 pentafluoroethyl group (CF₃CF₂-) and a C2 trifluorovinyl group (-OCF=CF₂) joined by an ether linkage. The high degree of fluorination is the dominant factor influencing its physical and chemical properties.

Caption: Generalized mechanism of peroxide formation in ethers.

Self-Validating Safety Protocol for Handling PEVE:

-

Procurement: Always purchase PEVE with added inhibitors (like Butylated Hydroxytoluene, BHT) when possible. [6]Record the date of receipt and the date of first opening on the container.

-

Storage: Store in a cool, dark, inert atmosphere (e.g., under nitrogen or argon). Keep containers tightly sealed and away from heat, light, and ignition sources. [7]3. Visual Inspection: Before use, visually inspect the container (if transparent) for signs of peroxide formation, such as crystals, discoloration, or wispy structures. [7]For opaque containers, be extremely cautious if the cap is resistant to opening, as crystals may have formed in the threads. [6]4. Peroxide Testing: Regularly test opened containers for peroxides. A common method involves using semi-quantitative test strips. If peroxide concentration exceeds 100 ppm, the material is extremely hazardous and requires specialized disposal. [8]5. Disposal: Unused or expired PEVE must be disposed of as hazardous waste before the expiration date (typically 3-6 months after opening for peroxide formers). [9]

Polymerization

The trifluorovinyl ether group is the site of intended reactivity, enabling PEVE to act as a monomer in polymerization reactions. This is typically achieved through free-radical or cationic polymerization to produce high-performance fluoropolymers. The specific conditions (initiator, solvent, temperature) will dictate the properties of the resulting polymer.

Experimental Determination of Physical Properties

To ensure data integrity, physical properties must be determined using validated, reproducible methods. Given the volatile and hazardous nature of PEVE, appropriate containment and safety measures are essential.

Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes and provides accurate results for low-boiling-point liquids. [10]The principle relies on matching the liquid's vapor pressure to the atmospheric pressure.

Methodology:

-

Preparation: A small sample of liquid PEVE (condensed from the gas cylinder into a cold trap, approx. 0.5 mL) is placed in a small test tube (e.g., a fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube filled with a heating oil (e.g., mineral oil), ensuring the oil level is above the sample. [10][11]4. Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution. 5. Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. The heating rate should be controlled to achieve a slow, steady stream of bubbles.

-

Boiling Point Identification: Once a continuous, rapid stream of bubbles emerges, heating is stopped. The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is just drawn back into the capillary tube. [11][12]At this exact moment, the vapor pressure of the liquid equals the external atmospheric pressure.

-

Validation & Reporting: The procedure should be repeated to ensure reproducibility. The measured boiling point must be reported along with the barometric pressure at the time of the experiment, as boiling point is pressure-dependent. [13]

Caption: Plausible synthesis pathway for PEVE via thermolysis.

Spectroscopic Characterization Profile (Expected)

-

¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing this molecule. Distinct signals would be expected for the three different fluorine environments: the -CF₃ group, the -CF₂- group, and the trifluorovinyl group (-OCF=CF₂). The vinyl fluorines would exhibit complex splitting patterns due to geminal and vicinal F-F coupling. The expected chemical shift regions would be consistent with those of other perfluoroalkyl and perfluorovinyl ethers. *[14][15] Infrared (IR) Spectroscopy: Strong absorbance bands are expected in the 1100-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. A[16]nother key feature would be an absorbance band corresponding to the C=C double bond of the vinyl group, typically around 1780-1800 cm⁻¹ for highly fluorinated alkenes.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 216. The fragmentation pattern would be expected to show losses of key fragments such as CF₃, C₂F₅, and COF₂, which would be diagnostic for the structure.

Conclusion

Pentafluoroethyl trifluorovinyl ether is a highly specialized fluorochemical whose physical properties are dominated by its perfluorinated structure. Its low boiling point, high density, and hydrophobicity are direct consequences of the unique electronic and steric properties of fluorine. While its chemical inertness is a key attribute for many applications, its potential to form explosive peroxides represents a significant hazard that demands rigorous adherence to safety protocols. The experimental and synthetic methodologies outlined in this guide provide a framework for the safe handling, characterization, and utilization of this important fluoromonomer in advanced research and development settings.

References

-

Vijay Nazare Classes. (n.d.). Determination of Boiling Point (B.P). Retrieved from . [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from Chem 351 and 353 Organic Chemistry. [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from chymist.com. [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [Link]

-

P&M Invest. (n.d.). The Synthesis of Trifluorovinyl Ethers. Retrieved from Fluorine Notes. [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

ResearchGate. (2018). Physical and Electrochemical Properties of Fluorinated Dialkyl Ethers. [Link]

-

Wiley Online Library. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. [Link]

-

Clemson University TigerPrints. (n.d.). New Advances in Perfluoroalkoxyl Co- and Terpolymers with Tetrafluoroethylene. [Link]

-

The Open Physical Chemistry Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. [Link]

-

Shoichet Lab, University of Toronto. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroethyl vinyl ether. PubChem Compound Database. [Link]

-

Northern Arizona University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. [Link]

-

LookChem. (n.d.). Pentafluoroethyl trifluorovinyl ether. [Link]

-

That Chemist. (2022, May 27). How Peroxides Form in Common Reagents [Video]. YouTube. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

P&M Invest. (2022). Preparation of fluorinated ethers. Fluorine Notes. [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH=CH2) with OH. [Link]

-

Nature. (n.d.). Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. [Link]

-

University of California, Berkeley. (2016). Peroxide Forming Chemicals (PFCs). [Link]

-

National Institutes of Health. (2016). Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentyl vinyl ether. [Link]

-

University of Louisville. (n.d.). Peroxide-Forming Chemicals. [Link]

Sources

- 1. Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentafluoroethyl trifluorovinyl ether | 10493-43-3 [chemicalbook.com]

- 3. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Matrix Scientific [matrixscientific.com]

- 4. Cas 10493-43-3,Pentafluoroethyl trifluorovinyl ether | lookchem [lookchem.com]

- 5. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Apollo [store.apolloscientific.co.uk]

- 6. louisville.edu [louisville.edu]

- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. sarponggroup.com [sarponggroup.com]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. azom.com [azom.com]

- 16. benthamopen.com [benthamopen.com]

Pentafluoroethyl Trifluorovinyl Ether: A Comprehensive Technical Guide to its Boiling Point and Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Unique Fluorinated Ether

Pentafluoroethyl trifluorovinyl ether (PFE-TFVE), a fluorinated ether with the chemical formula C4F8O, presents a unique set of physical properties that are of significant interest in various scientific domains, including materials science and advanced chemical synthesis.[1] Its high degree of fluorination imparts properties such as high volatility and low intermolecular forces, which are directly reflected in its boiling point and vapor pressure. For researchers, particularly those in drug development and polymer chemistry, a thorough understanding of these fundamental physicochemical parameters is not merely academic; it is a cornerstone for designing, optimizing, and safely conducting experiments.

This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of pentafluoroethyl trifluorovinyl ether. Moving beyond a simple recitation of values, this document delves into the experimental methodologies for their determination, the underlying scientific principles, and the practical implications of these properties in a laboratory and industrial setting.

Core Physical Properties of Pentafluoroethyl Trifluorovinyl Ether

The defining thermophysical properties of PFE-TFVE are its low boiling point and high vapor pressure, classifying it as a highly volatile substance.[1] These characteristics are a direct consequence of the weak van der Waals forces between its molecules, a result of the high electronegativity of the fluorine atoms reducing the polarizability of the electron cloud.

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 7°C - 8°C | N/A | Atmospheric | [1][2][3][4] |

| Vapor Pressure | 560 mmHg | 25 | N/A | [2] |

| Vapor Pressure | 23.65 psia | 20 | N/A | [5] |

The Interplay of Temperature, Vapor Pressure, and Boiling Point: A Conceptual Overview

The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry, governed by the Clausius-Clapeyron relation. For a substance to boil, its vapor pressure must equal the external pressure exerted upon it. The following diagram illustrates this critical relationship.

Caption: A simplified workflow for the static method of vapor pressure determination.

Significance in Research and Drug Development

While pentafluoroethyl trifluorovinyl ether may not be a common excipient or active pharmaceutical ingredient, its unique properties and the properties of perfluorinated compounds, in general, are relevant to the pharmaceutical industry in several ways:

-

Synthesis of Fluorinated Molecules: Perfluorinated vinyl ethers are valuable monomers in the synthesis of fluoropolymers. In the context of drug development, similar fluorinated building blocks are used to introduce fluorine into drug candidates. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in medicinal chemistry. Understanding the volatility of reagents like PFE-TFVE is crucial for reaction control, purification, and safety.

-

Process Chemistry and Scale-up: The boiling point and vapor pressure are critical parameters for process chemists when designing and scaling up synthetic routes. For a volatile compound, these properties dictate the choice of reactor, the design of condenser systems, and the methods for solvent removal and product isolation.

-

Safety and Handling: As a highly flammable gas that can be easily liquefied, PFE-TFVE poses specific handling challenges. [1][2]Its high vapor pressure means that at room temperature, a significant amount will be in the gas phase, creating a flammable and potentially asphyxiating atmosphere in enclosed spaces. [1][2]A thorough understanding of its vapor pressure is essential for designing appropriate ventilation and for assessing the risks of inhalation exposure.

Conclusion

The boiling point and vapor pressure of pentafluoroethyl trifluorovinyl ether are not just data points on a technical sheet; they are fundamental descriptors of its physical behavior that have profound implications for its handling, application, and synthesis. For the researcher, scientist, and drug development professional, a deep understanding of these properties, grounded in the principles of physical chemistry and informed by robust experimental methodologies, is indispensable for innovation and safety. The information presented in this guide provides the necessary foundation for working with this and other volatile fluorinated compounds, enabling more precise experimental design and a clearer understanding of the chemical processes in which they are involved.

References

-

LookChem. Pentafluoroethyl trifluorovinyl ether. [Link]

-

Wikipedia. Vapor pressure. [Link]

-

ChemConnections. Boiling Point Determination. [Link]

-

eCampusOntario Pressbooks. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual. [Link]

-

Wikipedia. Boiling point. [Link]

-

Reddit. Why does the boiling point of a substance increase when the vapor pressure decreases but when pressure increases the boiling point increases?. [Link]

-

THINKTANK. Vapor Pressure: The Science, Applications, and Importance Explained. [Link]

-

Bellevue College. Experiment 6: Vapor Pressure of Liquids. [Link]

-

Institut für Physikalische Chemie. A 3 Vapor pressure of volatile liquids. [Link]

-

LookChem. Cas 10493-43-3,Pentafluoroethyl trifluorovinyl ether. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Pentafluoroethyl Trifluorovinyl Ether

This guide provides comprehensive safety and handling protocols for Pentafluoroethyl trifluorovinyl ether (CAS No. 10493-43-3) for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Compound: A Profile of Pentafluoroethyl Trifluorovinyl Ether

Pentafluoroethyl trifluorovinyl ether, with the molecular formula C4F8O, is a colorless and extremely flammable gas.[1][2][3] It is heavier than air and can be easily liquefied, posing a risk of asphyxiation by displacing air in enclosed spaces.[1][2][3][4] Its unique properties make it a valuable chemical intermediate in the synthesis of fluoropolymers and other specialty chemicals.[2] However, these same properties necessitate stringent safety measures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. Key quantitative data for Pentafluoroethyl trifluorovinyl ether are summarized below.

| Property | Value | Source |

| CAS Number | 10493-43-3 | [2] |

| Molecular Formula | C4F8O | [2] |

| Molecular Weight | 216.03 g/mol | [2][3] |

| Boiling Point | 7°C to 8°C | [2][5] |

| Density (liquid) | 1.445 g/mL | [5][6] |

| Vapor Pressure | 560 mmHg @ 25°C | [2] |

| Appearance | Colorless Gas | [1][3][4] |

Hazard Identification and Risk Assessment

Pentafluoroethyl trifluorovinyl ether presents a multi-faceted hazard profile that demands a comprehensive risk assessment before any handling. The primary hazards include its extreme flammability, potential for peroxide formation, and health risks upon exposure.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable Gases, Category 1 | H220: Extremely flammable gas | Danger | 🔥 |

| Gases Under Pressure, Liquefied Gas | H280: Contains gas under pressure; may explode if heated | Warning | pressurized_gas |

| Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Warning | ❗ |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Germ Cell Mutagenicity, Category 2 | H341: Suspected of causing genetic defects | Danger | health_hazard |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritationH336: May cause drowsiness or dizziness | Warning | ❗ |

Source: Synquest Labs Safety Data Sheet[7]

Key Hazards Explained

-

Extreme Flammability : As an extremely flammable gas, it can be easily ignited by heat, sparks, or open flames.[1][2] Its vapors are heavier than air and can travel along the ground to a distant ignition source and flash back.[2][3][4]

-

Peroxide Formation : A critical and potentially overlooked hazard is its tendency to oxidize in the air, forming unstable peroxides.[1][2][3][4] These peroxides can explode spontaneously, especially when concentrated.[1][2][3][4] This reactivity necessitates careful storage and handling protocols to prevent air exposure.

-

Health Hazards : The compound is harmful if inhaled, swallowed, or absorbed through the skin.[6][7] Inhalation may cause dizziness, asphyxiation without warning, and respiratory tract irritation.[1][2][7] Direct contact with the liquefied gas can cause severe frostbite and cryogenic burns due to rapid evaporative cooling.[1][2][3][6] It is also a suspected mutagen.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety strategy relies on the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal protective equipment.

Caption: Hierarchy of Controls adapted for handling Pentafluoroethyl trifluorovinyl ether.

Engineering Controls

The primary line of defense is to handle this gas within a controlled environment.

-

Ventilation : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8][9][10] Ensure the ventilation system is sufficient to prevent the accumulation of flammable or toxic concentrations of the gas.

-

Ignition Source Control : All potential ignition sources must be eliminated from the handling area.[5][6][7][10] This includes open flames, sparks, hot surfaces, and static electricity. Use only non-sparking tools and explosion-proof electrical equipment.[6][7][11]

-

Gas Detection : Oxygen detectors should be used in areas where asphyxiating gases may be released.[7][9] Gas detectors for flammable gases should also be considered.[7]

-

Grounding : Proper grounding procedures must be followed for all containers and equipment to prevent the buildup of static electricity.[7][11]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks, appropriate PPE is mandatory.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[7][8][9]

-

Skin Protection : Impermeable gloves (e.g., neoprene or nitrile rubber) and protective clothing are required to prevent skin contact.[6][7][9][10] For handling the liquefied gas, cryogenic gloves are necessary.

-

Respiratory Protection : In case of inadequate ventilation or for emergency response, a positive-pressure self-contained breathing apparatus (SCBA) is essential.[4][6][7][8][9]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to mitigate the risks associated with Pentafluoroethyl trifluorovinyl ether.

Storage Protocol

-

Location : Store gas cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[6][7][8][9][10] Do not expose containers to temperatures exceeding 50°C (122°F).[7][9]

-

Cylinder Security : Cylinders must be stored upright and securely fastened to a wall or bench with a chain or strap to prevent them from falling.

-

Separation : Store away from incompatible materials, particularly strong oxidizing agents.[9]

-

Ignition Sources : The storage area must be free of all ignition sources.[6][7] "No Smoking" signs should be prominently displayed.

-

Inventory : Maintain a strict inventory to track the age of cylinders. Due to the risk of peroxide formation, prolonged storage is not recommended.

General Handling Protocol

-

Pre-Use Inspection : Before use, inspect the cylinder and its connections for any signs of damage or leaks.

-

Controlled Environment : Always handle the gas in a chemical fume hood or other well-ventilated enclosure.[10]

-

Grounding : Ensure all equipment is properly grounded before beginning any transfer or dispensing operations.[7]

-

Leak Check : After connecting the cylinder to the experimental apparatus, perform a leak test using a suitable method (e.g., Snoop® leak detection fluid or an electronic leak detector).

-

Flow Control : Use a regulator appropriate for the gas and pressure to control the flow. Open the cylinder valve slowly.

-

Secure After Use : After each use, close the cylinder valve securely.[7][9] Do not rely on the regulator to stop the flow of gas.

Emergency Procedures

Preparedness is key to responding effectively to an emergency.

Accidental Release Measures

In the event of a leak or spill, a clear and decisive response is critical.

Caption: Decision workflow for responding to an accidental release.

-

Evacuation : Immediately evacuate all non-essential personnel from the area.[4][8][9] For a large spill, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[3][4]

-

Isolate the Area : Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[3][4]

-

Eliminate Ignition Sources : Remove all sources of ignition from the immediate area.[3][6]

-

Stop the Leak : If it can be done without risk, stop the leak.[3][9] This should only be attempted by trained personnel wearing appropriate PPE, including an SCBA.

-

Ventilation : Ensure the area is well-ventilated to disperse the gas.[8][9]

Fire Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][9][12] For large fires, water spray or fog can be used to cool containers.[3][4]

-

Critical Precaution : Do NOT extinguish a leaking gas fire unless the leak can be stopped first.[3][4] Extinguishing the flame without stopping the flow of gas can lead to the formation of an explosive mixture with air, which could re-ignite with devastating force.

-

Protective Equipment : Firefighters must wear SCBA and gas-tight chemical protective clothing.[4][7][8][9]

-

Explosion Hazard : Containers may rupture violently or rocket when heated.[1][2][3][4] Fight fire from a maximum distance or use unmanned devices.[4]

First Aid Measures

-

Inhalation : Move the affected person to fresh air immediately.[8][9] If breathing is difficult or has stopped, provide artificial respiration.[8][9] Seek immediate medical attention.[8][9]

-

Skin Contact : For contact with the gas, wash the area with soap and water.[8][9] For contact with the liquefied gas (frostbite), drench the affected skin with running water for at least 10-15 minutes.[6] Do not remove clothing frozen to the skin; thaw it first.[3] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion : Ingestion is not a likely route of exposure for a gas. If it occurs, do not induce vomiting.[8][9] Rinse the mouth with water and seek immediate medical attention.[8][9]

References

-

Cas 10493-43-3, Pentafluoroethyl trifluorovinyl ether - LookChem. [Link]

-

pentafluoroethyl trifluorovinyl ether (CAS 10493-43-3) Properties | Density, Cp, Viscosity - Chemcasts. [Link]

-

Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem - NIH. [Link]

Sources

- 1. Pentafluoroethyl trifluorovinyl ether | 10493-43-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PERFLUORO(ETHYLVINYL ETHER) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Matrix Scientific [matrixscientific.com]

- 6. canbipharm.com [canbipharm.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Page loading... [guidechem.com]

- 9. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 10. matrixscientific.com [matrixscientific.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. echemi.com [echemi.com]

Pentafluoroethyl trifluorovinyl ether reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Pentafluoroethyl Trifluorovinyl Ether

Foreword: A Molecule of Dichotomous Reactivity

Pentafluoroethyl trifluorovinyl ether (PEVE), known systematically as 1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane, is a fluorinated monomer of significant industrial and academic interest.[1][2] Its structure, comprising a pentafluoroethyl group linked via an ether oxygen to a trifluorovinyl group, imparts a unique and dichotomous reactivity profile. On one hand, the extensive fluorination confers high thermal stability and chemical resistance, characteristic of fluoropolymers. On the other, the trifluorovinyl group provides a reactive handle for polymerization and cycloaddition reactions. This guide synthesizes field-proven insights with established chemical principles to provide a comprehensive understanding of PEVE's reactivity, empowering researchers to harness its potential while mitigating its inherent risks.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of PEVE is paramount to predicting its behavior in a reaction environment. As a colorless, flammable gas at room temperature with a boiling point of approximately 7-8°C, it is typically handled as a liquefied gas under pressure.[3][4] The high density of fluorine atoms results in a molecule significantly heavier than air, a critical consideration for laboratory safety and handling protocols.[1][5]

| Property | Value | Source(s) |

| CAS Number | 10493-43-3 | [1][3] |

| Molecular Formula | C₄F₈O | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][3] |

| Boiling Point | ~7.4 °C | [6][7] |

| Density | ~1.445 g/mL (at 25°C) | [4][6] |

| Appearance | Colorless Gas | [1][5] |

The molecule's reactivity is fundamentally governed by the electronic effects of the fluorine substituents. The strong electron-withdrawing nature of the perfluoroalkyl groups significantly reduces the electron density of both the ether oxygen and the vinyl double bond. This electronic depletion makes the vinyl group susceptible to nucleophilic attack and dictates the course of its polymerization and cycloaddition reactions, while simultaneously rendering the ether linkage less basic and more resistant to acidic cleavage compared to its hydrocarbon counterparts.

Core Reactivity: Polymerization

The primary industrial application of PEVE is as a comonomer in the production of high-performance fluoropolymers, such as perfluoroalkoxy alkanes (PFA).[3][8][9] Its incorporation into a polymer backbone, typically with tetrafluoroethylene (TFE), introduces a flexible ether linkage that disrupts the crystallinity of polytetrafluoroethylene (PTFE), enabling melt-processing while retaining excellent thermal and chemical resistance.[9][10]

Free-Radical Polymerization: Mechanism and Control

PEVE readily undergoes free-radical polymerization. From a mechanistic standpoint, the choice of initiation method is critical. Aqueous emulsion polymerization using a redox initiator system (e.g., ammonium persulfate) is a common and effective technique.[11]

The polymerization proceeds via the standard steps of initiation, propagation, and termination. However, the reactivity of the trifluorovinyl ether monomer introduces complexities not seen in simpler hydrocarbon systems.

Figure 1: Simplified workflow of the free-radical polymerization of PEVE, highlighting the key ß-scission termination/chain transfer pathway.

A key causality behind experimental choices, particularly temperature control, lies in managing termination and chain transfer reactions. Studies on analogous trifluorovinyl ethers have shown that ß-scission is a predominant mechanism controlling the molecular weight (Mn) of the resulting polymer.[11] This process involves the fragmentation of the propagating radical, leading to a terminal double bond and the expulsion of a smaller radical, effectively terminating one chain while initiating another. Lowering the polymerization temperature can suppress this ß-scission pathway, leading to higher molecular weight polymers.[11]

Experimental Protocol: Emulsion Polymerization of PEVE-TFE Copolymer

This protocol is a self-validating system designed for the synthesis of a PFA-type copolymer.

Materials:

-

Deionized, deoxygenated water

-

Ammonium persulfate (APS) (Initiator)

-

Sodium bisulfite (SBS) (Redox co-initiator)

-

Perfluorooctanoate (PFOA) or alternative fluorinated surfactant

-

Pentafluoroethyl trifluorovinyl ether (PEVE)

-

Tetrafluoroethylene (TFE)

-

High-pressure stainless steel reactor with mechanical stirrer and temperature control

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned and purged with high-purity nitrogen to remove all oxygen, which can inhibit free-radical polymerization.

-

Aqueous Phase Charging: Deionized, deoxygenated water and the fluorinated surfactant are charged to the reactor. The system is agitated and brought to the desired reaction temperature (e.g., 30-50°C).

-

Monomer Feed: A precise ratio of liquefied PEVE and gaseous TFE is fed into the reactor. The pressure of the reactor is a key control parameter, directly related to the concentration of TFE in the aqueous phase.

-

Initiation: Aqueous solutions of the APS initiator and SBS co-initiator are pumped into the reactor. The onset of polymerization is typically marked by an exotherm (increase in temperature) and a drop in reactor pressure as the gaseous TFE is consumed.

-

Polymerization Run: The reaction is allowed to proceed for a set period (e.g., 2-4 hours). TFE is continuously fed to maintain a constant pressure, which ensures a consistent copolymer composition.

-